1-(4-methoxyphenyl)-N-methylmethanimine oxide
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Overview
Description
1-(4-Methoxyphenyl)-N-methylmethanimine oxide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylmethanimine oxide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target specific enzymes or receptors in the body
Mode of Action
It’s known that many organic compounds interact with their targets by binding to active sites, leading to changes in the targets’ functions . The exact interaction between 1-(4-methoxyphenyl)-N-methylmethanimine oxide and its targets remains to be elucidated.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
Similar compounds have been found to have good bioavailability and low clearance . More research is needed to determine the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been found to have various biological activities, such as anti-inflammatory, antiviral, and anticancer effects
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-N-methylmethanimine oxide typically involves the reaction of 4-methoxybenzaldehyde with methylamine followed by oxidation. The reaction conditions often include the use of an oxidizing agent such as hydrogen peroxide or a peracid to achieve the desired imine oxide formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-N-methylmethanimine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: Reduction reactions can convert the imine oxide back to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Higher oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-N-methylmethanimine oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-N-methylmethanimine: Similar structure but lacks the oxide moiety.
4-Methoxybenzaldehyde: Precursor in the synthesis of the compound.
N-Methylmethanimine oxide: Lacks the phenyl and methoxy groups.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(11)7-8-3-5-9(12-2)6-4-8/h3-7H,1-2H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBZJCSNXVMPIH-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=C(C=C1)OC)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CC=C(C=C1)OC)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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